molecular formula C13H8BrF3O B8008953 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene CAS No. 137736-26-6

1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene

Cat. No.: B8008953
CAS No.: 137736-26-6
M. Wt: 317.10 g/mol
InChI Key: KTHNGROTROUDLO-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenoxybenzene structure

Synthetic Routes and Reaction Conditions:

    Aryl Bromination: The synthesis typically begins with the bromination of 4-(trifluoromethyl)phenoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

    Coupling Reactions: Another method involves the coupling of 4-bromoanisole with 4-(trifluoromethyl)phenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Ullmann coupling.

Industrial Production Methods: Industrial production often employs scalable methods like continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring ensures high purity and consistency of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or reduced to yield dehalogenated products.

    Coupling Reactions: It can participate in various coupling reactions, forming biaryl compounds or other complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Amines, ethers, or thiols depending on the nucleophile used.

    Oxidation Products: Phenols or quinones.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for bioactive compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene exerts its effects depends on its application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating biological pathways involved in disease processes.

    Materials Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials with specific conductivity or reactivity profiles.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but lacks the phenoxy group,

Properties

IUPAC Name

1-bromo-4-[4-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-10-3-7-12(8-4-10)18-11-5-1-9(2-6-11)13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNGROTROUDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602225
Record name 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137736-26-6
Record name 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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